Researchers using aglycone luteolin in anti-inflammatory assays face poor translational fidelity due to extensive first-pass glucuronidation. Luteolin-7-glucuronide is the predominant circulating metabolite, delivering results predictive of in vivo pharmacology. • 6.7-fold greater potency than luteolin-7-glucoside in LPS-induced NO inhibition (IC50=4.5 vs 30 μM). • Sub-micromolar RLAR inhibition (IC50=0.85 μM) surpassing aglycone; 91.8% ex vivo sorbitol suppression. • Exceptional MMP-13 selectivity: IC50=0.03 μM, 266-588-fold over MMP-1/3/8/9. Supplied as ≥98% pure yellow powder; global shipping under cold chain.
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
Cat. No.B1234991
⚠ Attention: For research use only. Not for human or veterinary use.
Luteolin-7-glucuronide (Luteolin-7-O-β-D-glucuronide; CAS 29741-10-4; MW 462.36) is a flavone glycoside consisting of luteolin conjugated with glucuronic acid at the C7 position [1]. Unlike the aglycone luteolin, which exhibits low aqueous solubility (~1.0 μg/mL), luteolin-7-glucuronide demonstrates solubility in DMSO of 92 mg/mL (198.97 mM) and in ethanol of 10 mg/mL (21.62 mM) at 25°C, with a pKa of 2.73±0.70 (predicted) [2]. This compound occurs naturally in Acanthus hirsutus, Secale cereale, and Matricaria recutita, and is also produced endogenously as a primary glucuronidated metabolite of luteolin via UDP-glucuronosyltransferase (UGT) activity [3]. For procurement purposes, this compound is available as a yellow to pale yellow powder (≥99% purity by HPLC), requiring storage at -20°C under desiccation due to hygroscopic properties [4].
M
Metabolite profiling studies: Use as a circulating glucuronide standard for luteolin metabolism and UGT pathway research.
C
Cell-based signaling assays: Supports anti-inflammatory, MMP, and aldose reductase inhibition endpoint evaluation in macrophage, lens, and chondrocyte models.
S
Solubility-fit for in vitro workflows: High DMSO solubility (92 mg/mL) supports dose-response study preparation; requires desiccated storage at -20°C.
[3] Wang L, Chen Q, Zhu L, et al. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metab Dispos. 2017;45(3):306-315. View Source
[4] Biocrick. High Purity Luteolin-7-O-glucuronide | CAS:29741-10-4. PubChem ID: 5488307. Formula: C21H18O12, MW: 462.36. Storage: Desiccate at -20°C. View Source
Why Luteolin-7-glucuronide Cannot Be Replaced
Substitution of luteolin-7-glucuronide with luteolin aglycone or luteolin-7-glucoside introduces confounding variables that compromise experimental reproducibility and translational validity. Pharmacokinetic studies in rats demonstrate that following oral administration of luteolin aglycone, free luteolin is present at negligible levels in plasma; instead, luteolin-3′-O-glucuronide, luteolin-7-glucuronide, and luteolin-4′-O-glucuronide predominate in circulation and accumulate in target tissues including liver, kidney, and small intestine [1]. This establishes luteolin-7-glucuronide as a physiologically relevant metabolite form rather than a mere synthetic derivative. Furthermore, intestinal absorption studies using everted rat intestine reveal that luteolin aglycone undergoes extensive first-pass glucuronidation during mucosal transit, whereas luteolin-7-glucoside requires prior hydrolysis to aglycone before absorption [2]. These divergent absorption and metabolic fates mean that in vitro results obtained with aglycone luteolin do not reliably predict in vivo outcomes, while results with luteolin-7-glucuronide more closely approximate the circulating molecular species encountered in whole-organism studies. For researchers designing in vitro assays intended to model in vivo pharmacology, selecting luteolin-7-glucuronide over aglycone luteolin or the 7-glucoside reduces the risk of metabolic misinterpretation and improves translational fidelity [3].
1
Aglycone luteolin: Metabolic fate diverges significantly; aglycone undergoes extensive first-pass glucuronidation in intestinal models and yields negligible free plasma levels in vivo, so in vitro data may not transfer.
2
Luteolin-7-glucoside: Requires prior hydrolysis to aglycone before absorption, introducing confounding enzymatic variables. Reported anti-inflammatory potency differs (6.7-fold shift), so IC50-based comparisons require careful review.
3
Other flavone glucuronides: Aldose reductase and MMP-13 selectivity profiles are not interchangeable. Apigenin-7-glucuronide shows weaker RLAR inhibition, while broad-spectrum MMP agents lack MMP-13 subtype preference.
[1] Kure A, Nakagawa K, Kondo M, et al. Metabolic Fate of Luteolin in Rats: Its Relationship to Anti-inflammatory Effect. J Agric Food Chem. 2016;64(21):4246-4254. View Source
[2] Shimoi K, Okada H, Furugori M, et al. Intestinal absorption of luteolin and luteolin 7-O-β-glucoside in rats and humans. FEBS Lett. 1998;438(3):220-224. View Source
[3] Hayasaka N, Shimizu N, Komoda T, et al. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects. J Agric Food Chem. 2018;66(43):11320-11329. View Source
Luteolin-7-glucuronide Differentiation Evidence
Anti-inflammatory Potency vs. Luteolin-7-glucoside
In a direct head-to-head comparison using LPS-stimulated RAW 264.7 murine macrophages, luteolin-7-glucuronide inhibited nitric oxide (NO) production with an IC50 of 4.5 μM, compared to an IC50 of 30 μM for luteolin-7-O-glucoside under identical assay conditions. This represents a 6.7-fold greater inhibitory potency for the glucuronide conjugate relative to the glucoside conjugate [1].
Anti-inflammatory potencyHead-to-head
IC50 4.5 μM vs 30 μM (glucoside). Reported 6.7-fold difference in LPS-stimulated RAW 264.7 macrophages.
Supports NO inhibition assay context; potency differential may affect dose-response study design.
In vitro murine macrophage model; endpoint-specific comparison.
Inhibition of LPS-induced nitric oxide (NO) production
Target Compound Data
IC50 = 4.5 μM
Comparator Or Baseline
Luteolin-7-O-glucoside: IC50 = 30 μM
Quantified Difference
6.7-fold higher potency (4.5 μM vs 30 μM)
Conditions
LPS-stimulated RAW 264.7 murine macrophages; in vitro cell culture
Why This Matters
This 6.7-fold potency differential is critical for researchers designing dose-response studies or screening campaigns where compound efficiency directly impacts assay sensitivity and resource allocation.
[1] Karki S, Park HJ, Nugroho A, Kim EJ, Jung HA, Choi JS. Quantification of major compounds from Ixeris dentata, Ixeris dentata var. albiflora, and Ixeris sonchifolia and their comparative anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 cells. J Med Food. 2015;18(1):83-94. View Source
Circulating Metabolite vs. Aglycone Luteolin
Following oral administration of luteolin aglycone or luteolin-7-O-glucoside to rats, luteolin glucuronides—specifically luteolin-3′-O-glucuronide as the predominant species, with luteolin-7-glucuronide and luteolin-4′-O-glucuronide as detectable co-metabolites—were the major circulating forms identified in plasma. Free luteolin aglycone was present only at low levels. In tissue distribution analysis, luteolin-7-glucuronide was detectable in liver, kidney, and small intestine alongside the 3′-glucuronide [1]. A separate study of luteolin metabolic disposition in rats confirmed that among nine detected luteolin metabolites (three glucuronides, two methylated metabolites, and four methylated glucuronides), luteolin-3′-glucuronide exhibited the highest systemic exposure, with luteolin-7-glucuronide identified as a key intermediate in the glucuronidation pathway catalyzed by UDP-glucuronosyltransferases (UGTs) [2].
Circulating metabolite relevanceClass-level
Glucuronides predominate in rat plasma after oral luteolin; aglycone levels low. 7-glucuronide detectable in liver, kidney, intestine.
Metabolite-context relevance for in vivo model interpretation.
Rat model data; class-level metabolic dominance reported.
PharmacokineticsMetabolismIn vivo relevance
Evidence Dimension
Plasma concentration and tissue distribution following oral administration
Target Compound Data
Luteolin-7-glucuronide detectable in plasma, liver, kidney, and small intestine
Comparator Or Baseline
Luteolin aglycone: low/negligible plasma levels
Quantified Difference
Not quantified in direct numerical comparison; class-level metabolic dominance of glucuronides over aglycone
Conditions
Rat model; oral administration of luteolin aglycone or luteolin-7-O-glucoside
Why This Matters
Procurement of luteolin-7-glucuronide enables experiments using a physiologically relevant metabolite form, whereas aglycone luteolin may yield results with limited translational relevance to in vivo pharmacology.
PharmacokineticsMetabolismIn vivo relevance
[1] Kure A, Nakagawa K, Kondo M, et al. Metabolic Fate of Luteolin in Rats: Its Relationship to Anti-inflammatory Effect. J Agric Food Chem. 2016;64(21):4246-4254. View Source
[2] Wang L, Chen Q, Zhu L, et al. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metab Dispos. 2017;45(3):306-315. View Source
AGE Inhibition vs. Aglycone Luteolin
In a comparative study evaluating AGE-inhibitory activities of flavonoids isolated from Matricaria recutita, luteolin-7-O-β-D-glucuronide demonstrated an IC50 value of 3.39 μM for AGE inhibition, whereas luteolin aglycone exhibited an IC50 value of 6.01 μM. This represents a 1.8-fold superior inhibitory potency for the glucuronide conjugate relative to the aglycone under identical assay conditions [1].
AGE inhibition vs aglyconeHead-to-head
IC50 3.39 μM (glucuronide) vs 6.01 μM (aglycone). Reported 1.8-fold difference in BSA-glucose system.
Supports glycation endpoint assay context; conjugate may offer ranking advantage in tested set.
In vitro AGE formation assay; Matricaria recutita isolate comparison.
AntioxidantAGE inhibitionDiabetic complications
Evidence Dimension
Inhibition of advanced glycation end-product (AGE) formation
Target Compound Data
IC50 = 3.39 μM
Comparator Or Baseline
Luteolin aglycone: IC50 = 6.01 μM
Quantified Difference
1.8-fold higher potency (3.39 μM vs 6.01 μM)
Conditions
In vitro AGE formation assay; BSA-glucose system
Why This Matters
This quantitative advantage in AGE inhibition positions luteolin-7-glucuronide as the preferred compound for research on diabetic complications, protein glycation, and AGE-mediated pathologies.
AntioxidantAGE inhibitionDiabetic complications
[1] Hwang SH, Wang Z, Suh HW, Lim SS. Evaluation of Aldose Reductase, Protein Glycation, and Antioxidant Inhibitory Activities of Bioactive Flavonoids in Matricaria recutita L. and Their Structure-Activity Relationship. J Diabetes Res. 2018;2018:3276162. View Source
Aldose Reductase Inhibition vs. Apigenin-7-glucuronide
In a systematic structure-activity relationship study evaluating 10 flavonoids from Matricaria recutita, luteolin-7-O-β-D-glucuronide inhibited rat lens aldose reductase (RLAR) with an IC50 of 0.85 μM. This potency exceeded that of the structurally analogous apigenin-7-O-β-D-glucuronide (IC50 = 1.16 μM), luteolin aglycone (IC50 = 1.42 μM), apigenin aglycone (IC50 = 1.72 μM), and luteolin-7-O-β-D-glucoside (IC50 = 1.12 μM). Additionally, at a concentration of 5 μg/mL, luteolin-7-glucuronide suppressed sorbitol accumulation in isolated rat lens by 91.8% under high-glucose conditions ex vivo [1]. A separate study corroborates RLAR inhibitory activity with an IC50 of 0.7 μM [2].
Aldose reductase inhibitionHead-to-head
RLAR IC50 0.85 μM. Ex vivo sorbitol suppression 91.8% at 5 μg/mL. Ranked highest among 10 tested flavonoids.
Supports polyol pathway inhibition study fit; ex vivo lens model context.
Rat lens aldose reductase assay; corroborated at IC50 0.7 μM in separate study.
1.4-fold vs apigenin-7-glucuronide; 1.7-fold vs luteolin aglycone; 1.3-fold vs luteolin-7-glucoside
Conditions
In vitro RLAR enzymatic assay; ex vivo rat lens sorbitol accumulation under high-glucose
Why This Matters
For researchers investigating diabetic complications, particularly cataractogenesis and neuropathy, the sub-micromolar RLAR inhibitory potency of luteolin-7-glucuronide makes it the most potent compound among tested flavone glucuronides and aglycones in this target class.
[1] Hwang SH, Wang Z, Suh HW, Lim SS. Evaluation of Aldose Reductase, Protein Glycation, and Antioxidant Inhibitory Activities of Bioactive Flavonoids in Matricaria recutita L. and Their Structure-Activity Relationship. J Diabetes Res. 2018;2018:3276162. View Source
[2] Kim SB, Hwang SH, Suh HW, et al. Phytochemical analysis of Agrimonia pilosa Ledeb, its antioxidant activity and aldose reductase inhibitory potential. Int J Mol Sci. 2017;18(2):379. View Source
Ophthalmic Patent for Retinal Blue Light Damage
Japanese Patent JP7281227B2 (filed August 20, 2019; published May 25, 2023) explicitly claims the use of luteolin-7-O-glucuronide in the preparation of a medicine for eye injuries, specifically including eye injuries caused by blue light. The patent disclosure includes in vitro drug effect screening model experiments using blue light-induced damage of retinal pigment epithelial cells, demonstrating that luteolin-7-O-glucuronide possesses efficacy in protecting retinal pigment epithelial cells from damage caused by blue light exposure [1].
Ophthalmic patent contextData to verify
JP7281227B2 claims luteolin-7-O-glucuronide for blue light-induced retinal cell protection in vitro.
Patent landscape context for ophthalmic research; reported retinal pigment epithelium model response.
In vitro blue light model; requires independent endpoint validation.
Granted patent JP7281227B2 covering luteolin-7-O-glucuronide for ophthalmic use
Comparator Or Baseline
Most flavonoid analogs lack specific ophthalmic patent protection for blue light-induced damage
Quantified Difference
Binary: granted patent protection exists for target compound
Conditions
In vitro blue light-induced damage model of retinal pigment epithelial cells
Why This Matters
For industrial users developing ophthalmic formulations, ocular health products, or blue light protection agents, this granted patent establishes a defined intellectual property landscape and validates the compound's specific utility in retinal protection applications.
[1] One H, Chen S (Beijing Chengyi Investment Co., Ltd.). Use of luteolin-7-O-glucoside or luteolin-7-O-glucuronide in preparation of medicine for eye injuries. Japanese Patent JP7281227B2. May 25, 2023. View Source
MMP-13 Selective Inhibition
Luteolin-7-O-glucuronide exhibits differential inhibitory activity across matrix metalloproteinase (MMP) subtypes, with the following IC50 values: MMP-1 = 17.63 μM, MMP-3 = 7.99 μM, MMP-8 = 11.42 μM, MMP-9 = 12.85 μM, and MMP-13 = 0.03 μM. The 0.03 μM IC50 against MMP-13 represents exceptional potency relative to other MMP subtypes, with a 266-fold to 588-fold selectivity window compared to other tested MMPs .
Internal comparator: differential activity across MMP subtypes (no external comparator compound data available)
Quantified Difference
266-fold to 588-fold selectivity for MMP-13 over other MMP subtypes
Conditions
In vitro MMP enzymatic inhibition assays
Why This Matters
The exceptional MMP-13 inhibitory potency (IC50 = 0.03 μM) positions luteolin-7-glucuronide as a valuable tool compound for research on osteoarthritis, cartilage degradation, and other MMP-13-mediated pathologies, where subtype-selective inhibition is pharmacologically desirable.
Based on the direct head-to-head comparison demonstrating 6.7-fold greater potency (IC50 = 4.5 μM) than luteolin-7-O-glucoside (IC50 = 30 μM) for LPS-induced NO production inhibition in RAW 264.7 macrophages [1], luteolin-7-glucuronide is the optimal choice for anti-inflammatory screening campaigns requiring higher assay sensitivity, lower compound consumption, or clear signal-to-noise differentiation at physiologically relevant concentrations. Researchers conducting LPS-stimulated macrophage assays should prioritize this compound when a glucuronidated flavonoid with validated anti-inflammatory activity and known in vivo metabolic relevance is required [2].
Diabetic Complications: Aldose Reductase & AGE Inhibition
Luteolin-7-glucuronide demonstrates sub-micromolar RLAR inhibitory potency (IC50 = 0.85 μM) that surpasses luteolin aglycone (IC50 = 1.42 μM), apigenin-7-glucuronide (IC50 = 1.16 μM), and luteolin-7-glucoside (IC50 = 1.12 μM), while also exhibiting 1.8-fold superior AGE inhibitory activity (IC50 = 3.39 μM) compared to luteolin aglycone (IC50 = 6.01 μM) [1]. This dual-target inhibitory profile makes luteolin-7-glucuronide particularly suitable for research programs investigating diabetic cataractogenesis, diabetic neuropathy, and AGE-mediated diabetic complications where inhibition of both polyol pathway flux and protein glycation is mechanistically relevant. The ex vivo confirmation of 91.8% sorbitol accumulation suppression at 5 μg/mL further supports its utility in translational diabetic complication models.
Ophthalmic Formulation & Blue Light Protection
Granted Japanese Patent JP7281227B2 explicitly covers luteolin-7-O-glucuronide for the preparation of medicines treating eye injuries, with specific in vitro validation demonstrating protection of retinal pigment epithelial cells from blue light-induced damage [1]. This patent protection, combined with the compound's DMSO solubility of 92 mg/mL and ethanol solubility of 10 mg/mL that facilitates formulation development [2], positions luteolin-7-glucuronide as a strategically valuable ingredient for industrial R&D in ophthalmic pharmaceuticals, ocular health supplements, and blue light protection formulations where intellectual property considerations intersect with demonstrated biological efficacy.
With an IC50 of 0.03 μM against MMP-13—representing 266-fold to 588-fold selectivity over MMP-1, MMP-3, MMP-8, and MMP-9 [1]—luteolin-7-glucuronide serves as a valuable tool compound for elucidating MMP-13-specific roles in osteoarthritis pathogenesis, cartilage matrix degradation, and related connective tissue pathologies. Researchers requiring MMP-13 inhibition without concomitant broad-spectrum MMP suppression should select this compound based on its exceptional subtype selectivity profile, which minimizes confounding effects from off-target MMP inhibition that would otherwise complicate mechanistic interpretation of experimental results.
Application
Selection Property
Validation Focus
Macrophage signaling studies
Glucuronide conjugate with reported NO inhibition rank
Dose-response reproducibility in LPS-challenged models
Diabetic complication models
Dual-target RLAR/AGE inhibition profile
Polyol pathway and glycation endpoint monitoring
Ophthalmic formulation research
Patent-defined retinal model context; high DMSO solubility
Blue light-induced retinal cell protection assays
MMP-13 pathway studies
Reported MMP-13 subtype selectivity over other MMPs
Cartilage degradation endpoint interpretation
[1] Karki S, Park HJ, Nugroho A, Kim EJ, Jung HA, Choi JS. Quantification of major compounds from Ixeris dentata, Ixeris dentata var. albiflora, and Ixeris sonchifolia and their comparative anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 cells. J Med Food. 2015;18(1):83-94. View Source
[2] Kure A, Nakagawa K, Kondo M, et al. Metabolic Fate of Luteolin in Rats: Its Relationship to Anti-inflammatory Effect. J Agric Food Chem. 2016;64(21):4246-4254. View Source
[3] Hwang SH, Wang Z, Suh HW, Lim SS. Evaluation of Aldose Reductase, Protein Glycation, and Antioxidant Inhibitory Activities of Bioactive Flavonoids in Matricaria recutita L. and Their Structure-Activity Relationship. J Diabetes Res. 2018;2018:3276162. View Source
[4] One H, Chen S (Beijing Chengyi Investment Co., Ltd.). Use of luteolin-7-O-glucoside or luteolin-7-O-glucuronide in preparation of medicine for eye injuries. Japanese Patent JP7281227B2. May 25, 2023. View Source
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